molecular formula C24H33NaO5 B13087799 Dehydrocholatesodium

Dehydrocholatesodium

Cat. No.: B13087799
M. Wt: 424.5 g/mol
InChI Key: FKJIJBSJQSMPTI-FHVQCLKSSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dehydrocholatesodium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert this compound back to its precursor forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dehydrocholatesodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Dehydrocholatesodium is similar to other bile acids such as cholic acid and chenodeoxycholic acid. it is unique in its synthetic origin and specific hydrocholeretic properties . Other similar compounds include:

Properties

Molecular Formula

C24H33NaO5

Molecular Weight

424.5 g/mol

IUPAC Name

sodium;(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14?,16-,17?,18?,22?,23+,24-;/m1./s1

InChI Key

FKJIJBSJQSMPTI-FHVQCLKSSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)CC4[C@@]3(CCC(=O)C4)C)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]

Origin of Product

United States

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